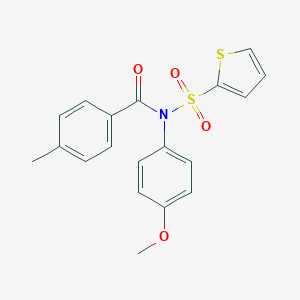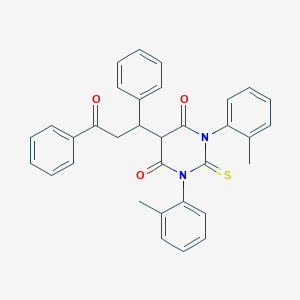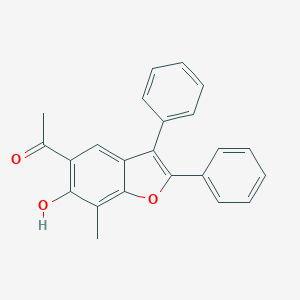
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide, also known as MMTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMTS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit certain enzymes and modulate various biological processes.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been shown to interact with the zinc ion in the active site of carbonic anhydrase and metalloproteinases, thereby inhibiting their activity. The inhibition of these enzymes leads to the modulation of various biological processes, including cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit tumor cell growth and invasion, reduce inflammation, and protect neuronal cells from oxidative stress. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit enzyme activity, which allows for the study of specific biological processes. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide also has low toxicity and is stable under physiological conditions. However, one limitation of using N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide. One potential application is in the development of novel anti-cancer drugs that target carbonic anhydrase and metalloproteinases. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide may also have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to explore the full potential of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide and its mechanism of action in various pathological conditions.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its ability to selectively inhibit enzyme activity and modulate various biological processes makes it a valuable tool for the study of specific pathological conditions. Further studies are needed to fully explore the potential of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide and its mechanism of action.
合成方法
The synthesis of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide involves the reaction between 4-methylbenzoyl chloride and 4-methoxyaniline, followed by the reaction with thionyl chloride and sodium sulfite. The final product is obtained through purification and recrystallization processes.
科学研究应用
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various pathological conditions, including cancer, arthritis, and glaucoma. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has also been studied for its anti-inflammatory and neuroprotective effects.
属性
分子式 |
C19H17NO4S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-4-methyl-N-thiophen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H17NO4S2/c1-14-5-7-15(8-6-14)19(21)20(16-9-11-17(24-2)12-10-16)26(22,23)18-4-3-13-25-18/h3-13H,1-2H3 |
InChI 键 |
JQKXSLGNDSOVTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)


![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)
